1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a methoxy group, and a pyridine moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3/c1-4-28-12-14-29(15-13-28)18-23(30)19-32-24-9-8-21(16-25(24)31-3)17-26-11-10-22-7-5-6-20(2)27-22/h5-9,16,23,26,30H,4,10-15,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMMVDSZCBWDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCCC3=CC=CC(=N3)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactions. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-ethylpiperazine through the reaction of ethylamine with piperazine under controlled conditions.
Introduction of the Methoxy Group:
Coupling with Pyridine Derivative: The final step involves the coupling of the piperazine intermediate with a pyridine derivative, such as 2-(6-methylpyridin-2-yl)ethylamine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and potential biological activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-ethylpiperazin-1-yl)-1-(2-methoxy-5-methylphenyl)ethanamine
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
